N-(3-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 2-oxo-1,2-dihydropyridine core linked to a morpholine-4-sulfonyl group at position 5 and an acetamide moiety substituted with a 3-ethylphenyl group. The morpholine sulfonyl group enhances solubility and hydrogen-bonding capacity, while the 3-ethylphenyl substituent contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-15-4-3-5-16(12-15)20-18(23)14-21-13-17(6-7-19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12-13H,2,8-11,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMFGJCJFLQACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridinone structure, followed by the introduction of the morpholine sulfonyl group and the ethylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substitutents
Key Compounds:
N-(2-Fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide ()
- Molecular Formula : C₁₇H₁₈FN₃O₅S
- Molecular Weight : 395.41 g/mol
- Substituent : 2-Fluorophenyl (electron-withdrawing group)
- Key Differences : The fluorine atom increases polarity and may enhance metabolic stability compared to the ethyl group in the target compound.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide () Structure: Pyridazinone core with 4-methoxybenzyl and bromophenyl groups. Activity: Potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . Comparison: The pyridazinone core differs from the dihydropyridine in the target compound, but both share sulfonyl/acetyl groups critical for receptor interaction.
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on structural analogy to .
Morpholine-2-oxo Derivatives ()
Two synthesized compounds share the morpholine-2-oxoacetamide backbone but differ in substituents:
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Yield : 58%
- 1H NMR : δ 7.69 (br s, NH), 7.39–7.16 (aromatic H), 4.90 (morpholine H).
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Key Feature : Methylsulfonyl group instead of acetyl.
Comparison : The target compound’s morpholine-4-sulfonyl group may confer higher solubility than the acetyl or methylsulfonyl groups in these analogs. The 3-ethylphenyl group in the target compound likely increases steric hindrance compared to the 4-isopropylphenyl substituent .
2-Oxoindoline-based Acetamides ()
Examples include:
- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
- (E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
Key Differences: These compounds feature a 2-oxoindolin-3-ylidene scaffold instead of dihydropyridine. The quinolin-6-yl group and bromobenzyl substituents suggest divergent biological targets (e.g., kinase inhibition) compared to the morpholine sulfonyl-containing target compound .
Biological Activity
N-(3-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10 | |
| HeLa (Cervical) | 15 | |
| MCF7 (Breast) | 12 |
The compound exhibited significant cytotoxicity against A549 cells, reducing cell viability by approximately 70% at a concentration of 10 µM. Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against multidrug-resistant strains.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA (Methicillin-resistant Staphylococcus aureus) | 8 µg/mL | |
| MDR E. coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant pathogens.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The morpholine sulfonamide moiety may interact with specific enzymes involved in cell signaling pathways.
- Receptor Binding : The compound may bind to receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
Recent studies have highlighted the efficacy of N-(3-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-y]acetamide in preclinical models:
-
Study on Lung Cancer Models : In vivo studies demonstrated significant tumor regression in A549 xenograft models treated with the compound.
- Tumor Volume Reduction : 65% decrease compared to control after 21 days of treatment.
- Antimicrobial Efficacy : A study involving infected mice showed that treatment with the compound reduced bacterial load significantly compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
